

Application Note: Rubidium Iodide (RbI) Thin Film Deposition by Thermal Evaporation

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Compound of Interest

Compound Name: Rubidium iodide

Cat. No.: B1230268

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubidium Iodide (RbI) is an alkali halide salt with growing importance in advanced material science and device fabrication.^[1] While it has historical applications in medicine, its modern utility is prominent in the field of optoelectronics, particularly as a critical component in the development of high-performance perovskite solar cells (PSCs).^{[2][3]} Thermal evaporation, a physical vapor deposition (PVD) technique, is a preferred method for depositing high-purity, uniform thin films of materials like RbI.^{[4][5]} This process involves heating the source material in a high-vacuum environment until it sublimates or evaporates; the resulting vapor then condenses onto a substrate to form a thin film.^{[4][6][7]} This application note provides a detailed protocol for the deposition of RbI thin films using thermal evaporation, summarizing key parameters and outlining characterization workflows for researchers.

Applications of Rubidium Iodide Thin Films

The primary application for thermally evaporated RbI thin films is in the fabrication of perovskite solar cells. RbI is used as an additive or an interface layer to enhance device performance and stability.^{[2][3]}

- **Improved Crystallinity and Carrier Lifetime:** Incorporating RbI into perovskite films can improve the material's crystallinity and significantly increase the carrier lifetime, which is crucial for efficient charge extraction.^[2]

- **Reduced Recombination Losses:** RbI additives have been shown to reduce non-radiative recombination losses at the interfaces within the solar cell stack, leading to higher open-circuit voltage (VOC) and power conversion efficiencies (PCE).[2]
- **Enhanced Stability:** The incorporation of RbI can improve the hydrophobicity of the perovskite film, leading to greater moisture stability and longer device lifetimes under ambient conditions.[3]
- **Defect Passivation:** RbI helps in passivating surface defects, resulting in a lower defect density and improved electronic properties of the perovskite layer.[2]

Experimental Equipment and Materials

- **Equipment:**
 - High-Vacuum Thermal Evaporation System (base pressure $< 10^{-5}$ mbar)
 - Rotary Vane Pump (Roughing Pump)
 - Turbomolecular or Diffusion Pump (High-Vacuum Pump)
 - Quartz Crystal Microbalance (QCM) for thickness and rate monitoring
 - Power Supply for resistive heating
 - Tungsten boat or quartz crucible evaporation source[8]
 - Substrate Holder with heating capabilities (optional)
 - Nitrogen gas cylinder for venting
- **Materials:**
 - High-purity **Rubidium Iodide** (RbI) powder or granules (e.g., 99.99%)
 - Substrates (e.g., glass slides, silicon wafers, ITO-coated glass)
 - Cleaning Solvents: Acetone, Isopropanol (IPA), Deionized (DI) water

- Lint-free wipes

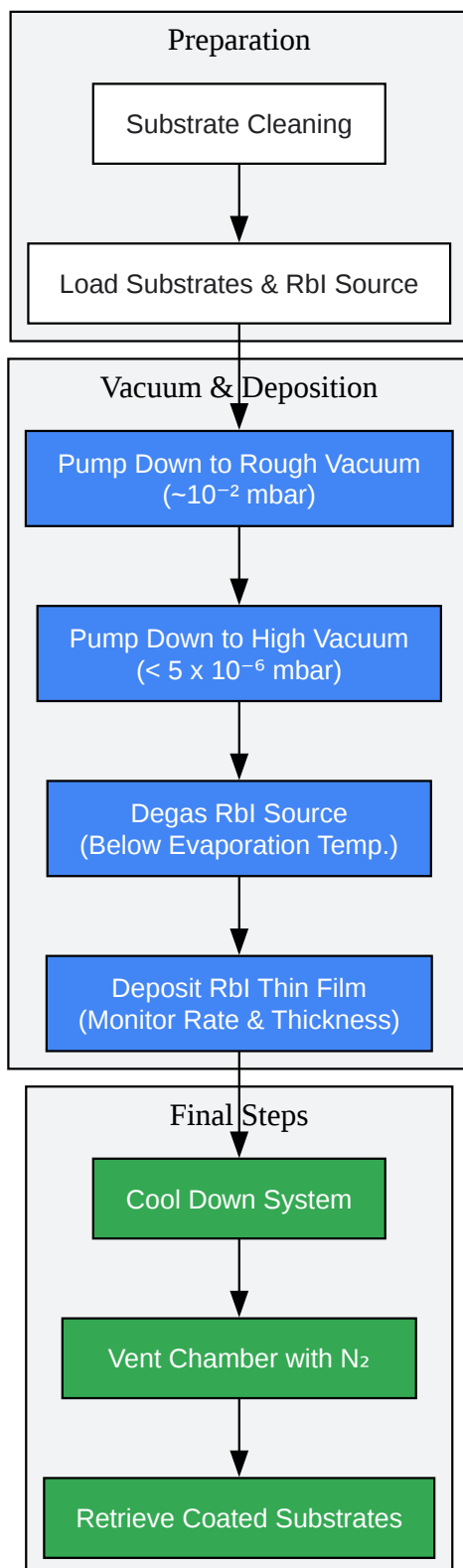
Experimental Protocols

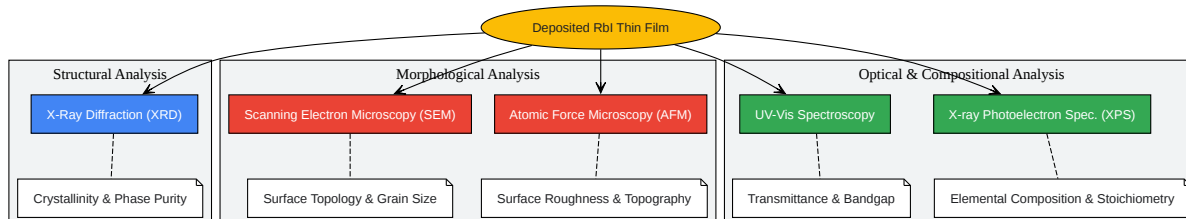
The successful deposition of high-quality thin films is critically dependent on meticulous substrate preparation and precise control over the deposition process.

A clean substrate surface is essential for good film adhesion and uniform growth.^{[9][10][11]}

- Initial Cleaning: Use lint-free wipes to gently wipe the substrate surface to remove any large particulates.
- Ultrasonic Cleaning: Place the substrates in a substrate rack and immerse them sequentially in beakers containing:
 - Acetone (15 minutes)
 - Isopropanol (15 minutes)
 - Deionized Water (15 minutes)
 - Perform ultrasonic agitation during each step.
- Drying: After the final DI water rinse, dry the substrates thoroughly using a nitrogen gas gun.
- Plasma Cleaning (Optional but Recommended): For an atomically clean surface, place the dried substrates in a plasma cleaner and treat with an oxygen or argon plasma for 5-10 minutes. This step removes residual organic contaminants.
- Loading: Immediately transfer the cleaned substrates into the thermal evaporation chamber to minimize re-contamination from the ambient environment.

The following diagram illustrates the general workflow for the thermal evaporation process.





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